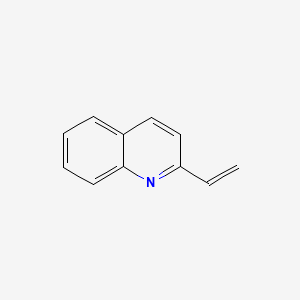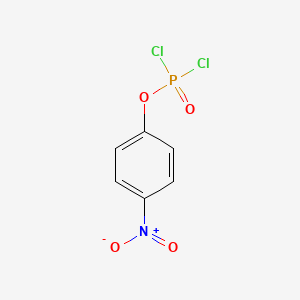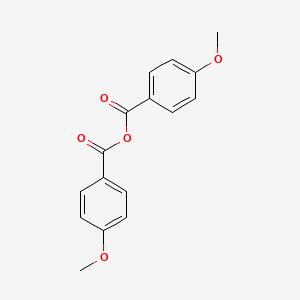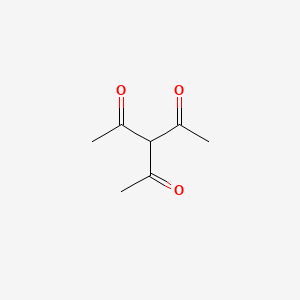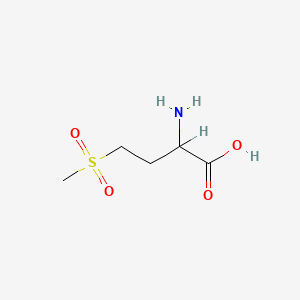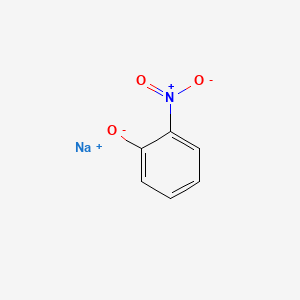
2-Pyridylacetonitrile
Descripción general
Descripción
2-Pyridylacetonitrile (2-PAN) is an organic compound with a pyridine ring and an acetonitrile group attached. It is a colorless liquid at room temperature, and is soluble in water and organic solvents. It is a versatile reagent used in a variety of organic synthesis reactions and has a wide range of applications in the scientific research field.
Aplicaciones Científicas De Investigación
Synthesis of Pyridine Derivatives
2-Pyridylacetonitrile has been used as a precursor in the synthesis of various pyridine derivatives. For instance, it couples with aromatic diazonium salts to yield arylhydrazones, which are further reacted to produce 1,2,3-triazolylpyridines (Al-Sheikh & Elnagdi, 2009).
Facilitating Direct Deprotonative Arylation
In another application, this compound is involved in the synthesis of α-aryl-2-pyridylacetonitrile through direct deprotonative arylation with aryl bromides, using a palladium-catalyzed process (Yin et al., 2020).
Condensation with Polyphenols
It has been used in the condensation with polyphenols, leading to the production of α-(2-pyridyl)-acetophenones. These products were then converted into pyridine analogs of natural isoflavones and 3-pyridylchromones (Khilya et al., 1975).
Reactivity Studies
The reactivity of anti- and syn-oximino carbonates and carbamates of 2-pyridylacetic acid esters has been explored. Anti-oximes of 2-pyridylacetic acid esters rapidly transform into pyridine-2-carbonitrile under various conditions (Kim, Lantrip, & Fuchs, 2001).
Synthesis and Spectroscopic Studies
This compound has been studied for its synthesis and spectroscopic properties, including its role in forming various organic compounds. Density functional theory (DFT) computations and various spectroscopic methods have been applied to study its properties (Reddy et al., 2019).
Safety and Hazards
2-Pyridylacetonitrile is considered hazardous . It is toxic if swallowed (H301), fatal in contact with skin (H310), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical help immediately if swallowed or in contact with skin .
Mecanismo De Acción
Target of Action
2-Pyridylacetonitrile, a chemical compound with the formula C7H6N2 , is primarily used in organic synthesis . The primary targets of this compound are aromatic diazonium salts and active malonic esters . These compounds play a crucial role in various chemical reactions, serving as the foundation for the synthesis of a variety of functionally substituted azoles .
Mode of Action
This compound interacts with its targets through a series of chemical reactions. It undergoes coupling with aromatic diazonium salts to yield arylhydrazones . Additionally, it undergoes condensation with active malonic esters to yield 1-cyano-3-substituted 2-hydroxyquinolizin-4-ones . These reactions result in the formation of new compounds with diverse chemical structures.
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of functionally substituted azoles and azines . These pathways are crucial in organic synthesis, leading to the production of a variety of chemical compounds. The downstream effects of these pathways include the generation of arylhydrazones and 1-cyano-3-substituted 2-hydroxyquinolizin-4-ones .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new compounds through chemical reactions. For instance, it can yield arylhydrazones when coupled with aromatic diazonium salts . It can also yield 1-cyano-3-substituted 2-hydroxyquinolizin-4-ones when it undergoes condensation with active malonic esters .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the chemical environment, the presence of other compounds, and the conditions under which the reactions take place. For example, the coupling of this compound with aromatic diazonium salts and its condensation with active malonic esters occur under specific conditions . Changes in these conditions could potentially affect the compound’s action and efficacy.
Análisis Bioquímico
Biochemical Properties
2-Pyridylacetonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It undergoes coupling with aromatic diazonium salts to yield arylhydrazones and condensation with active malonic esters to produce 1-cyano-3-substituted 2-hydroxyquinolizin-4-ones . Additionally, this compound can undergo acylation reactions with acetic anhydride . These interactions highlight its versatility in biochemical processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by interacting with specific proteins and enzymes, leading to changes in cellular activities. The compound’s impact on cell signaling pathways can result in altered gene expression and metabolic flux, thereby influencing overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For instance, this compound undergoes coupling reactions with aromatic diazonium salts and condensation reactions with malonic esters . These interactions can lead to changes in gene expression and enzyme activity, thereby modulating various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular activities, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular activities becomes significant only at certain concentrations . High doses of this compound can result in toxicity, affecting various organs and tissues in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, including phase I and phase II metabolic reactions. In phase II reactions, it undergoes conjugation with molecules such as glucuronic acid, sulfate, and glutathione, facilitating its excretion from the body . These metabolic pathways highlight the compound’s role in detoxification and biotransformation processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution within the body can affect its overall activity and function, as well as its potential toxicity.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, affecting its activity and function . Understanding the subcellular localization of this compound is crucial for elucidating its role in various biochemical processes.
Propiedades
IUPAC Name |
2-pyridin-2-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c8-5-4-7-3-1-2-6-9-7/h1-3,6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVQBONVSSLJBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181816 | |
| Record name | Pyridine-2-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2739-97-1 | |
| Record name | 2-Pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2739-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine-2-acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002739971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine-2-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2-acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic applications of 2-pyridylacetonitrile?
A1: this compound serves as a crucial precursor in synthesizing diverse nitrogen-containing heterocycles. Its reactivity stems from the presence of both the nucleophilic methylene group, adjacent to the nitrile, and the pyridine ring's inherent ability to participate in various reactions. For instance, it readily reacts with aromatic diazonium salts to yield arylhydrazones, which can be further transformed into 1,2,3-triazolylpyridines. [] It is also widely employed in synthesizing indolizines, quinolizines, and pyrazolo[5,1-c][1,2,4]triazines through various multi-step synthetic routes. [, , , , , , ]
Q2: Can you elaborate on the reaction of this compound with aromatic diazonium salts?
A2: this compound reacts with aromatic diazonium salts to form arylhydrazones. Interestingly, these arylhydrazones preferentially exist in the syn-form rather than the anti-form. [] This preference for the syn-configuration influences subsequent reactions and contributes to the specific regiochemical outcomes observed in the synthesis of triazolylpyridines.
Q3: How does this compound contribute to the synthesis of indolizines?
A3: A domino protocol utilizing this compound, aldehydes, and isocyanides, promoted by 1-butyl-3-methylimidazolium chloride ([bmim]Cl) under solvent-free conditions, provides a facile route to 3-alkylamino-2-alkyl/arylindolizine-1-carbonitriles. This method boasts high atom economy, selectivity, and good to excellent yields. []
Q4: Are there any notable reactions of this compound with ketones?
A4: Copper(I)-promoted cycloaddition reactions between this compound and ketones like acetone, pentan-2-one, and pentan-3-one have been reported. These reactions provide valuable insights into the cycloaddition behavior of this compound with ketones and offer a route to structurally diverse nitrogen heterocycles. []
Q5: What is the significance of using sulfonyl ketene dithioacetals in reactions with this compound?
A5: The reaction of this compound with sulfonyl ketene dithioacetals offers a unique pathway for synthesizing 4H-quinolizine derivatives. A noteworthy aspect of this reaction is the spontaneous replacement of the methylsulfanyl group with a proton during the quinolizine ring formation, occurring under mild conditions without requiring metallic reagents. []
Q6: Can this compound be used to synthesize 4-azaindole?
A6: While not directly involved in the final structure, this compound serves as a key starting material in a multistep synthesis of 4-azaindole. The process involves the conversion of this compound to 2-chloro-3-nitropyridine, followed by a crucial decarboxylation step to obtain 3-nitro-2-pyridylacetonitrile, which ultimately leads to 4-azaindole. []
Q7: Has the coordination chemistry of this compound been explored?
A7: Yes, studies investigating the coordination behavior of this compound with rhodium-N-heterocyclic carbene complexes have been conducted. These studies revealed that this compound exhibits coordination preference depending on the other ligands present in the complex, highlighting its versatile coordination chemistry. []
Q8: What spectroscopic techniques are commonly employed to characterize this compound and its derivatives?
A8: Characterization of this compound and its diverse derivatives relies heavily on spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques provide crucial information about the structure, bonding, and functional groups present in the synthesized compounds. [, ]
Q9: Have there been any studies on the photochemical reactivity of this compound?
A9: Yes, investigations into the photoisomerization of this compound to anthranilonitrile have been reported. [] This research area delves into the compound's behavior and potential transformations upon light irradiation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


